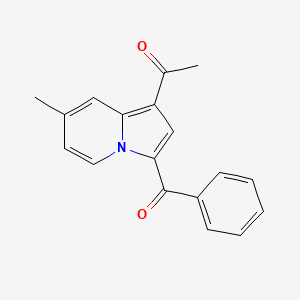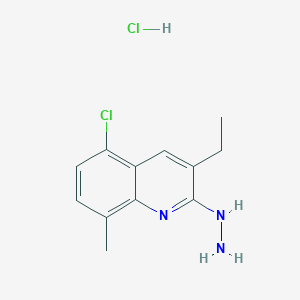
1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable indole derivative, the compound can be synthesized through a series of reactions involving acylation, cyclization, and methylation steps. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. The compound’s structure allows for modifications that can enhance its therapeutic properties.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, used in plant growth and development studies.
Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates: Compounds with similar core structures, evaluated for their COX-2 inhibitory activity.
Uniqueness
1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone is unique due to its specific substitution pattern on the indolizine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.
Properties
CAS No. |
51386-42-6 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-(3-benzoyl-7-methylindolizin-1-yl)ethanone |
InChI |
InChI=1S/C18H15NO2/c1-12-8-9-19-16(10-12)15(13(2)20)11-17(19)18(21)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
XCRXYVNXLRNTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N2C=C1)C(=O)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)
![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)
![3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11845217.png)
![3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11845225.png)

![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845254.png)

![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845260.png)
![1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845264.png)
![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)

